molecular formula C17H14BrClN4O B12494136 N-(4-bromobenzyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(4-bromobenzyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12494136
M. Wt: 405.7 g/mol
InChI Key: NWWKFSVTKFEKKL-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring:

    Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Imidazole derivatives: Commonly used in antifungal medications.

Uniqueness

N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H14BrClN4O

Molecular Weight

405.7 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14BrClN4O/c1-11-16(17(24)20-10-12-5-7-13(18)8-6-12)21-22-23(11)15-4-2-3-14(19)9-15/h2-9H,10H2,1H3,(H,20,24)

InChI Key

NWWKFSVTKFEKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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